4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClFN3/c12-11-15-4-3-10(16-11)7-1-2-8(6-14)9(13)5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPQGNWKAWMXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242134 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129540-59-5 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile typically involves the reaction of 2-chloropyrimidine with 2-fluorobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom on the pyrimidine ring is replaced by the fluorobenzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrile group, to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
Medicinal Chemistry and Kinase Inhibition
Overview of Kinase Inhibitors
Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and neurodegenerative disorders. Compounds like 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile are being investigated for their potential to inhibit specific kinases.
Case Study: JNK Inhibitors
A study focused on aminopyrimidine derivatives, which share structural similarities with this compound, demonstrated significant selectivity for c-Jun N-terminal kinase (JNK) over p38 MAPK. Compounds exhibiting this selectivity showed potential for treating neurodegenerative diseases by mitigating oxidative stress and neuronal cell death . The compound's ability to penetrate the central nervous system (CNS) is critical for its efficacy in such applications.
Antiparasitic Activity
Targeting Human African Trypanosomiasis
Research has highlighted the potential of pyrimidine-based compounds in combating human African trypanosomiasis (HAT). A related scaffold was optimized to enhance selectivity against Trypanosoma brucei, the causative agent of HAT. The modifications included structural analogs that improved pharmacokinetic properties while maintaining efficacy against the parasite . Although this compound has not been directly tested in this context, its structural features suggest a promising avenue for further exploration.
Structure-Activity Relationship (SAR) Studies
Optimization of Pharmacological Properties
The development of effective therapeutic agents often involves SAR studies to identify key structural features that enhance biological activity. For instance, modifications to the pyrimidine ring or substitution patterns on the aromatic systems can significantly influence a compound's potency and selectivity against target enzymes .
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound A | JNK | 0.8 | High |
| Compound B | p38 MAPK | >1000 | Low |
| This compound | TBD | TBD | TBD |
Development of Therapeutic Agents
Potential Applications in Cancer Therapy
The inhibition of specific kinases has therapeutic implications in cancer treatment. Compounds similar to this compound have shown promise as potential anticancer agents by selectively targeting pathways involved in tumor growth and survival .
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Differences
The compound is compared to analogues based on substitutions on the benzene or pyrimidine rings and linker groups (Table 1).
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Reactivity Trends :
Biological Activity
4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile (CAS No. 1129540-59-5) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular structure of this compound features a chloropyrimidine moiety and a fluorobenzonitrile group. The presence of halogen atoms (chlorine and fluorine) is known to influence the compound's biological activity by enhancing lipophilicity and modifying receptor interactions.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. The chloropyrimidine component may enhance binding affinity to target proteins, leading to modulation of cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are critical in cell signaling pathways related to cancer and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Mechanism : The compound has demonstrated the ability to inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.
- Case Study : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Effects
- Mechanism : Preliminary data indicate that the compound can reduce the release of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
- Case Study : In vitro studies have shown that this compound effectively decreases levels of TNF-alpha and IL-6 in activated macrophages .
Comparative Analysis with Similar Compounds
Understanding how structural variations affect biological activity can provide insights into the design of more effective therapeutics. Below is a comparative analysis with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Chlorophenyl)-2-fluorobenzonitrile | Lacks pyrimidine moiety | Exhibits different kinase inhibition patterns |
| 4-(Bromopyrimidin-4-yl)-2-fluorobenzonitrile | Bromine instead of chlorine | Potentially enhanced binding affinity due to larger atomic radius |
| 4-(Methylpyrimidin-4-yl)-2-fluorobenzonitrile | Methyl group substitution | Altered lipophilicity affecting absorption |
This table illustrates how halogenation and substitution patterns can significantly influence a compound's interactions within biological systems, potentially leading to varied therapeutic effects.
Research Findings
Recent studies have provided valuable insights into the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : Animal model studies indicate favorable absorption characteristics with moderate metabolic stability. However, high doses may lead to toxicity, emphasizing the need for careful dosage optimization .
- Toxicity Studies : In vivo experiments have shown that while low doses exhibit beneficial effects on metabolic activity, higher doses can result in adverse effects such as liver damage and increased oxidative stress .
Q & A
Q. What are the common synthetic routes for 4-(2-Chloropyrimidin-4-yl)-2-fluorobenzonitrile, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions of β-CF₃ aryl ketones under metal-free conditions. Key steps include:
- Cyclization : Reacting β-CF₃-substituted precursors with guanidine derivatives in ethanol under reflux (2–4 hours, 80–90°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
- Optimization : Adjusting reaction time, temperature, and stoichiometry of guanidine to improve yields (reported up to 85% for analogous compounds) .
Q. What spectroscopic methods are used to characterize this compound, and how are spectral contradictions resolved?
- 1H/19F NMR : Assign peaks using coupling constants and chemical shifts (e.g., fluorine at δ -110 ppm for pyrimidine derivatives) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Contradictions : Cross-validate with 13C NMR or computational tools (e.g., Gaussian for DFT calculations) to resolve ambiguities in peak assignments .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCN from nitrile degradation) .
- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services .
Advanced Research Questions
Q. How can low yields in fluoropyrimidine synthesis be addressed, and what mechanistic insights guide optimization?
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while ethanol promotes guanidine solubility .
- Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., dehydrofluorination or ring closure) .
Q. How does the electronic nature of substituents influence bioactivity in related pyrimidine derivatives?
- Structure-activity relationship (SAR) : Fluorine and chlorine atoms enhance lipophilicity and metabolic stability, while nitrile groups facilitate hydrogen bonding with target enzymes .
- Case study : Analogous compounds with 2,4-difluorophenyl groups show improved antimicrobial activity (MIC: 0.5–2 µg/mL against S. aureus) .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental data?
Q. How is this compound applied in material science research?
- Thermal stability : Pyrimidine cores with halogen substituents exhibit high decomposition temperatures (>300°C), making them candidates for heat-resistant polymers .
- Electronic properties : Nitrile groups enable π-stacking in organic semiconductors, studied via cyclic voltammetry for charge transport analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
